Cas no 1428653-22-8 (Gageomacrolactin 2)

Gageomacrolactin 2 structure
Gageomacrolactin 2 structure
商品名:Gageomacrolactin 2
CAS番号:1428653-22-8
MF:C31H46O10
メガワット:578.690950870514
CID:5576439
PubChem ID:76320318

Gageomacrolactin 2 化学的及び物理的性質

名前と識別子

    • Gageomacrolactin 2
    • Oxacyclotetracosa-3,5,9,11,17,19-hexaen-2-one, 8-(β-D-glucopyranosyloxy)-14-hydroxy-16-methoxy-24-methyl-, (3Z,5E,8S,9E,11Z,14S,16R,17E,19E,24R)-
    • 1428653-22-8
    • CHEMBL2289502
    • (3Z,5E,8S,9E,11Z,14S,16R,17E,19E,24R)-14-hydroxy-16-methoxy-24-methyl-8-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclotetracosa-3,5,9,11,17,19-hexaen-2-one
    • インチ: 1S/C31H46O10/c1-22-14-8-4-3-5-10-18-25(38-2)20-23(33)15-9-6-11-16-24(17-12-7-13-19-27(34)39-22)40-31-30(37)29(36)28(35)26(21-32)41-31/h3,5-7,9-13,16,18-19,22-26,28-33,35-37H,4,8,14-15,17,20-21H2,1-2H3/b5-3+,9-6-,12-7+,16-11+,18-10+,19-13-/t22-,23+,24-,25+,26-,28-,29+,30-,31-/m1/s1
    • InChIKey: RQTSCDVSKIOZMR-ZIKZQFMASA-N
    • ほほえんだ: O1[C@H](C)CCCC=CC=C[C@H](OC)C[C@@H](O)CC=CC=C[C@@H](O[C@@H]2O[C@H](CO)[C@@H](O)[C@H](O)[C@H]2O)CC=CC=CC1=O |c:17,38,t:6,8,19,36|

計算された属性

  • せいみつぶんしりょう: 578.30909766g/mol
  • どういたいしつりょう: 578.30909766g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 水素結合受容体数: 10
  • 重原子数: 41
  • 回転可能化学結合数: 4
  • 複雑さ: 924
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 9
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 6
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 155Ų

じっけんとくせい

  • 密度みつど: 1.23±0.1 g/cm3(Predicted)
  • ふってん: 801.9±65.0 °C(Predicted)
  • 酸性度係数(pKa): 12.85±0.70(Predicted)

Gageomacrolactin 2 セキュリティ情報

Gageomacrolactin 2 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
G125975-2.5mg
Gageomacrolactin 2
1428653-22-8
2.5mg
$17691.00 2023-05-18
TRC
G125975-5mg
Gageomacrolactin 2
1428653-22-8
5mg
$ 39000.00 2023-09-07
TRC
G125975-1mg
Gageomacrolactin 2
1428653-22-8
1mg
$8031.00 2023-05-18

Gageomacrolactin 2 関連文献

Gageomacrolactin 2に関する追加情報

Gageomacrolactin 2: A Comprehensive Overview

Gageomacrolactin 2, also known by its CAS number CAS No. 1428653-22-8, is a compound of significant interest in the fields of chemistry and pharmacology. This compound belongs to the class of macrolactins, which are large cyclic esters with diverse biological activities. The name Gageomacrolactin 2 itself suggests its origin and classification within the macrolactin family, making it a subject of extensive research in recent years.

The CAS number CAS No. 1428653-22-8 is a unique identifier assigned to this compound, ensuring its precise identification in scientific literature and databases. This is particularly important given the complexity of macrolactins, which often exhibit structural variations that can significantly impact their biological properties. Recent studies have highlighted the potential of Gageomacrolactin 2 as a promising candidate for drug development, particularly in the context of its anti-tumor and anti-inflammatory activities.

Recent advancements in analytical techniques have enabled researchers to delve deeper into the structural elucidation of Gageomacrolactin 2. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming its molecular formula and elucidating its stereochemistry. These findings have not only enhanced our understanding of the compound's structure but also paved the way for further functional studies.

The biological activity of Gageomacrolactin 2 has been a focal point of recent research efforts. In vitro studies have demonstrated its potent anti-tumor activity against various cancer cell lines, including those resistant to conventional chemotherapy. This suggests that Gageomacrolactin 2 may offer a novel therapeutic approach for treating refractory cancers. Additionally, preclinical studies have shown promising results in reducing inflammation, indicating its potential application in autoimmune diseases.

One of the most intriguing aspects of Gageomacrolactin 2 is its ability to modulate cellular signaling pathways involved in cancer progression and inflammation. For instance, it has been shown to inhibit key enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are overexpressed in many cancers and inflammatory conditions. These findings underscore the compound's multi-targeted approach to disease treatment, making it a valuable asset in drug discovery.

The synthesis and optimization of Gageomacrolactin 2 have also been areas of active research. Chemists have employed various strategies, including total synthesis and semi-synthesis, to produce this compound in quantities sufficient for preclinical testing. Recent breakthroughs in synthetic methodology have significantly improved the yield and purity of Gageomacrolactin 2, bringing it closer to potential clinical trials.

In terms of applications, the potential uses of Gageomacrolactin 2 extend beyond medicine. Its unique chemical properties make it a candidate for use in agricultural applications, such as biocontrol agents against plant pathogens. However, further research is needed to fully explore these possibilities and ensure safety for both human health and the environment.

The future outlook for Gageomacrolactin 2 is bright, with ongoing studies aiming to uncover new therapeutic indications and improve its pharmacokinetic properties. Collaborative efforts between academia and industry are expected to accelerate the translation of this compound into clinical practice. As research continues to unfold, it is anticipated that Gageomacrolactin 2 will play a pivotal role in advancing personalized medicine and improving patient outcomes.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量